

"Antituberculosis agent-8" (Compound 9i) chemical structure and properties

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Compound of Interest		
Compound Name:	Antituberculosis agent-8	
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An In-Depth Technical Guide on Antituberculosis Agent-8 (Compound 9i)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tuberculosis (TB) remains a significant global health threat, necessitating the discovery and development of novel therapeutic agents. This technical guide provides a comprehensive overview of a promising antitubercular candidate, designated as **Antituberculosis agent-8**, also referred to as Compound 9i. This document details its chemical structure, physicochemical properties, and known biological activities. Furthermore, it outlines the experimental methodologies for its synthesis and evaluation, based on established protocols for analogous compounds. While a definitive primary research article for this specific compound remains to be identified, this guide consolidates available data and provides a framework for its further investigation.

Chemical Structure and Properties

Antituberculosis agent-8 (Compound 9i) is chemically identified as 2-(5-((4-chlorophenyl)amino)-1,3,4-thiadiazol-2-yl)phenol. Its structure is characterized by a central 1,3,4-thiadiazole ring, substituted with a phenol group at the 2-position and a 4-chlorosubstituted phenylamino group at the 5-position.



Chemical Structure:

Chemical structure of 2-(5-((4-chlorophenyl)amino)-1,3,4-thiadiazol-2-yl)phenol

(Image Source: MedChemExpress)

Table 1: Physicochemical Properties of Antituberculosis Agent-8 (Compound 9i)

Property	Value	Source
Molecular Formula	C14H10CIN3OS	PubChem
Molecular Weight	303.77 g/mol	PubChem
CAS Number	Not explicitly found for this specific compound. Precursor 2-(5-amino-1,3,4-thiadiazol-2-yl)phenol has CAS 85003-78-7.[1]	N/A
Appearance	Likely a solid, based on related compounds.	Inferred
Solubility	Expected to be soluble in organic solvents like DMSO and DMF.	Inferred

Biological Activity

Compound 9i has demonstrated notable in vitro activity against Mycobacterium tuberculosis. The primary reported activity is its minimum inhibitory concentration (MIC) against the H37Rv strain.

Table 2: In Vitro Antitubercular and Antifungal Activity of Compound 9i



Organism	Strain	Activity	Value
Mycobacterium tuberculosis	H37Rv	MIC	3.53 μM (1.6 μg/mL)
Aspergillus niger	N/A	MIC	62.50 μΜ
Candida albicans	N/A	MIC	125 μΜ
Staphylococcus albus	N/A	MIC	250 μΜ
Bacillus subtilis	N/A	MIC	250 μΜ

Data sourced from MedChemExpress, which states they have not independently confirmed these values.

The antitubercular activity of related 1,3,4-thiadiazole derivatives has been extensively studied, with many compounds showing promising inhibition of M. tuberculosis.[2][3][4] The presence of a halogenated phenyl ring is often associated with enhanced antimicrobial activity.[2]

Experimental Protocols

While the specific experimental details for Compound 9i are not available in the public domain, the following protocols are based on established methodologies for the synthesis and evaluation of similar 2,5-disubstituted-1,3,4-thiadiazole derivatives.

Synthesis of 2-(5-((4-chlorophenyl)amino)-1,3,4-thiadiazol-2-yl)phenol (Compound 9i)

The synthesis of Compound 9i can be logically approached through a multi-step process, starting from readily available precursors. A plausible synthetic route is outlined below, based on the work of Mahendrasinh M. Raj et al. on the synthesis of the precursor 2-(5-amino-1,3,4-thiadiazol-2-yl)phenol.

Step 1: Synthesis of 2-(5-amino-1,3,4-thiadiazol-2-yl)phenol

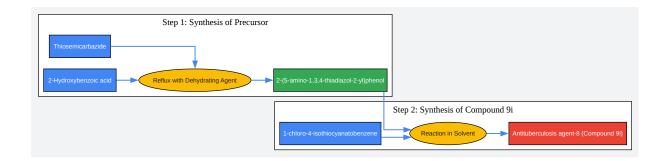
 A mixture of 2-hydroxybenzoic acid and thiosemicarbazide is refluxed in the presence of a suitable dehydrating agent, such as concentrated sulfuric acid or phosphorus oxychloride.



- The reaction mixture is then cooled and neutralized, leading to the precipitation of the crude product.
- The crude product is purified by recrystallization from a suitable solvent like ethanol to yield 2-(5-amino-1,3,4-thiadiazol-2-yl)phenol.

Step 2: Synthesis of 2-(5-((4-chlorophenyl)amino)-1,3,4-thiadiazol-2-yl)phenol

- The synthesized 2-(5-amino-1,3,4-thiadiazol-2-yl)phenol is then reacted with 1-chloro-4-isothiocyanatobenzene in a suitable solvent, such as dimethylformamide (DMF) or ethanol.
- The reaction is typically carried out at an elevated temperature to facilitate the formation of the thiourea linkage, followed by cyclization to the 2,5-disubstituted-1,3,4-thiadiazole.
- The final product is isolated by precipitation and purified by recrystallization.



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Caption: Plausible synthetic workflow for **Antituberculosis agent-8**.

In Vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)



This method is a common and reliable technique for determining the MIC of compounds against M. tuberculosis.

- Preparation of Mycobacterial Inoculum:M. tuberculosis H37Rv is grown in Middlebrook 7H9
 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol. The
 culture is incubated at 37°C until it reaches the mid-log phase. The turbidity is adjusted to a
 McFarland standard of 1.0, and then diluted to the final inoculum size.
- Compound Preparation: A stock solution of Compound 9i is prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions are made in Middlebrook 7H9 broth in a 96-well microplate.
- Inoculation and Incubation: The diluted mycobacterial suspension is added to each well containing the compound dilutions. The plates are sealed and incubated at 37°C for 5-7 days.
- Addition of Alamar Blue: After the incubation period, a freshly prepared solution of Alamar Blue and Tween 80 is added to each well.
- Reading and MIC Determination: The plates are re-incubated for 24 hours. A color change
 from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration
 of the compound that prevents this color change.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of Compound 9i against a mammalian cell line (e.g., Vero cells or HepG2 cells) can be assessed using the MTT assay.

- Cell Culture: The selected cell line is cultured in a suitable medium (e.g., DMEM)
 supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C
 with 5% CO₂.
- Cell Seeding: Cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
- Compound Treatment: The cells are treated with various concentrations of Compound 9i (prepared in the culture medium from a DMSO stock) and incubated for 48-72 hours.

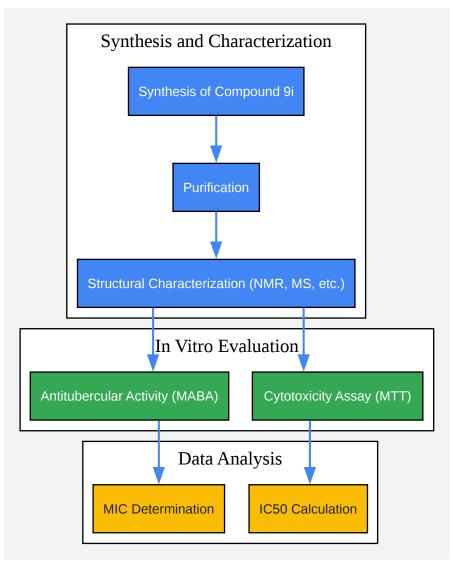


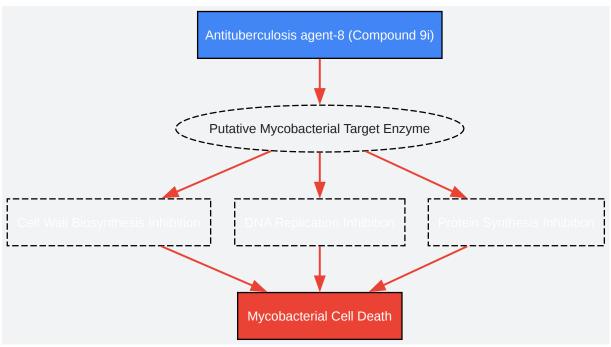




- MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubated for a few hours.
- Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
- Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm)
 using a microplate reader.
- IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.









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